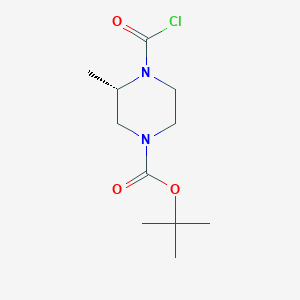
tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group, a chlorocarbonyl group, and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-methylpiperazine under controlled conditions. The chlorocarbonyl group is introduced using reagents such as phosgene or triphosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the chlorocarbonyl group.
Hydrolysis: The chlorocarbonyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Amides and Esters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Reduced Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein function and interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl hypochlorite: Used in oxidation reactions.
tert-Butyl esters: Commonly used in esterification reactions.
Uniqueness
tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring with a tert-butyl group, a chlorocarbonyl group, and a methyl group. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H19ClN2O3 |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
tert-butyl (3S)-4-carbonochloridoyl-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
BSLGONYLMNUSQK-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)


![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)

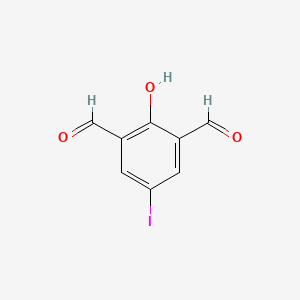
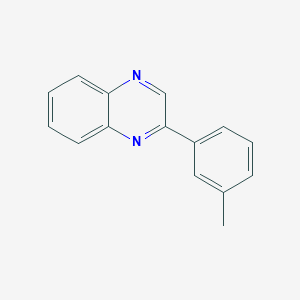

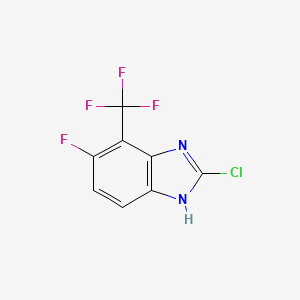
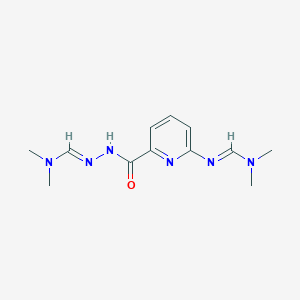
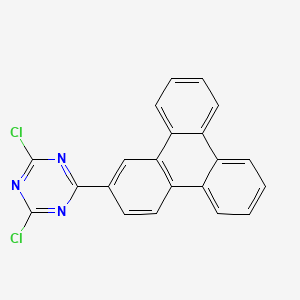

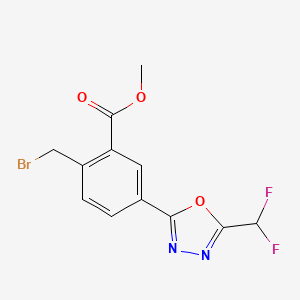
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)
